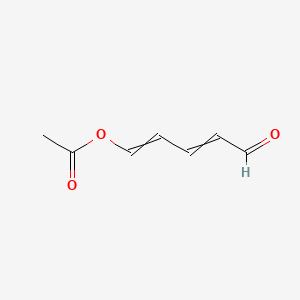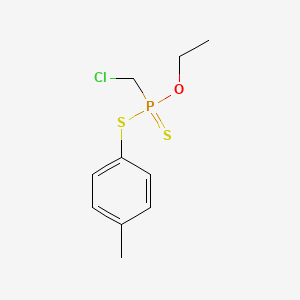
Dimethoxyphosphoryl-(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxyphosphoryl-(4-methylphenyl)methanone, also known as phosphonic acid, P-(4-methylbenzoyl)-, dimethyl ester, is a chemical compound with the molecular formula C10H13O4P and a molecular weight of 228.18 g/mol . This compound is characterized by its unique structure, which includes a dimethoxyphosphoryl group attached to a 4-methylphenyl ring.
Vorbereitungsmethoden
The synthesis of dimethoxyphosphoryl-(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzoyl chloride with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Dimethoxyphosphoryl-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethoxyphosphoryl-(4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize it in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of dimethoxyphosphoryl-(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Vergleich Mit ähnlichen Verbindungen
Dimethoxyphosphoryl-(4-methylphenyl)methanone can be compared with other similar compounds such as:
Dimethoxyphosphoryl-(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methyl group.
Dimethoxyphosphoryl-(4-nitrophenyl)methanone: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
33493-30-0 |
|---|---|
Molekularformel |
C10H13O4P |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
dimethoxyphosphoryl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C10H13O4P/c1-8-4-6-9(7-5-8)10(11)15(12,13-2)14-3/h4-7H,1-3H3 |
InChI-Schlüssel |
ADISLPDXEVFBEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


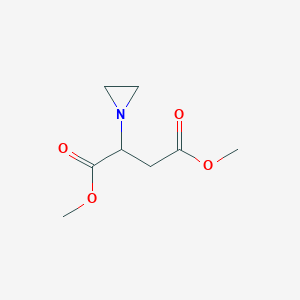

![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
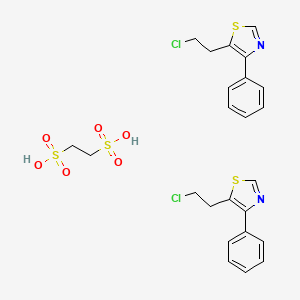
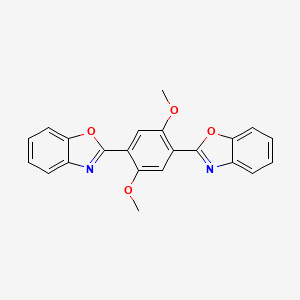
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)


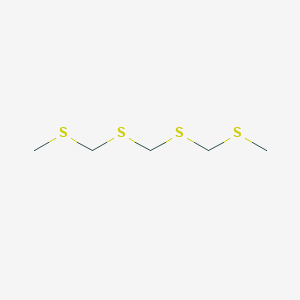
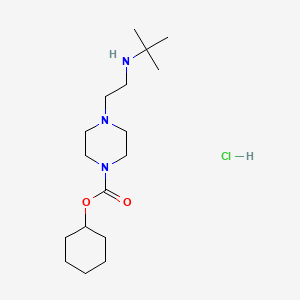

![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
